molecular formula C6H4BrClFN B594970 3-Bromo-4-(chloromethyl)-5-fluoropyridine CAS No. 1227573-06-9

3-Bromo-4-(chloromethyl)-5-fluoropyridine

Cat. No.: B594970
CAS No.: 1227573-06-9
M. Wt: 224.457
InChI Key: ADGHVVFPSJRQBB-UHFFFAOYSA-N
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Description

3-Bromo-4-(chloromethyl)-5-fluoropyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its three substituents: a bromine atom at the 3-position, a chloromethyl group at the 4-position, and a fluorine atom at the 5-position. These substituents confer unique chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to transition metal catalysts involved in carbon–carbon bond formation.

Mode of Action

The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of new carbon–carbon bonds, this compound can contribute to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups or the pH of the environment could potentially affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, the bromination of 4-(chloromethyl)-5-fluoropyridine can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Another approach involves the use of Grignard reagents, where a pyridine derivative is treated with a bromomagnesium reagent followed by chloromethylation and fluorination steps. These reactions are typically conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere to prevent moisture-sensitive side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic halogenation and chloromethylation reactions are optimized for large-scale synthesis, often using automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and minimizes the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the pyridine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

3-Bromo-4-(chloromethyl)-5-fluoropyridine finds extensive applications in scientific research, particularly in:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(methyl)-5-fluoropyridine
  • 3-Chloro-4-(chloromethyl)-5-fluoropyridine
  • 3-Bromo-4-(chloromethyl)-5-chloropyridine

Uniqueness

3-Bromo-4-(chloromethyl)-5-fluoropyridine is unique due to the specific combination of bromine, chloromethyl, and fluorine substituents, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of compounds requiring precise functional group placement and reactivity.

Properties

IUPAC Name

3-bromo-4-(chloromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGHVVFPSJRQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700085
Record name 3-Bromo-4-(chloromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227573-06-9
Record name 3-Bromo-4-(chloromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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